4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile
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Overview
Description
4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile: is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and ethynyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile typically involves the reaction of oct-4-ene-2,6-diynedinitrile with cyanoethynyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ethynyl groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In organic chemistry, 4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. Its derivatives may exhibit interesting pharmacological properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and reactive intermediates .
Mechanism of Action
The mechanism of action of 4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile involves its interaction with molecular targets through its reactive cyano and ethynyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
4,5-Bis(arylimino)pyrenylidenes: These compounds share a similar structural motif with multiple reactive groups and are used in polymerization reactions.
Bicyclo[2,2,2]oct-7-ene-2,3,5,6-tetracarboxylic diimide: This compound is used in the synthesis of poly(ester-imide)s and shares some structural similarities.
Uniqueness: 4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile is unique due to its combination of cyano and ethynyl groups, which provide a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Properties
CAS No. |
823813-93-0 |
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Molecular Formula |
C14N4 |
Molecular Weight |
224.18 g/mol |
IUPAC Name |
4,5-bis(2-cyanoethynyl)oct-4-en-2,6-diynedinitrile |
InChI |
InChI=1S/C14N4/c15-9-1-5-13(6-2-10-16)14(7-3-11-17)8-4-12-18 |
InChI Key |
ZRKKRPYAYQBJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C(#CC(=C(C#CC#N)C#CC#N)C#CC#N)C#N |
Origin of Product |
United States |
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